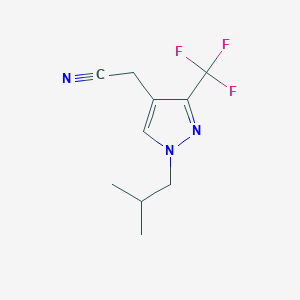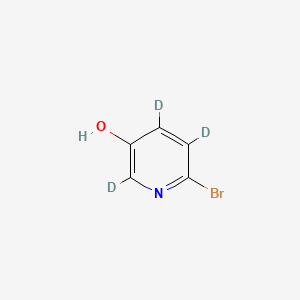
6-Bromo-3-pyridinol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-pyridinol-d3 is a deuterated derivative of 6-Bromo-3-pyridinol, a compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-pyridinol-d3 typically involves the bromination of 3-pyridinol followed by deuterium exchange. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-25°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by deuterium exchange using deuterated solvents or reagents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-pyridinol-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
Substitution Products: Various substituted pyridinol derivatives.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Reduced pyridinol derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-3-pyridinol-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-pyridinol-d3 involves its interaction with various molecular targets, including enzymes and receptors. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms, providing insights into the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-pyridinol: The non-deuterated version of the compound.
3-Pyridinol: The parent compound without the bromine substitution.
2-Bromo-5-hydroxypyridine: A structural isomer with different substitution patterns.
Uniqueness
6-Bromo-3-pyridinol-d3 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic labeling studies. This feature allows for precise tracking of the compound in various biological and chemical processes, providing a deeper understanding of its behavior and interactions.
Propiedades
Fórmula molecular |
C5H4BrNO |
|---|---|
Peso molecular |
177.01 g/mol |
Nombre IUPAC |
6-bromo-2,4,5-trideuteriopyridin-3-ol |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H/i1D,2D,3D |
Clave InChI |
PTEFNEALEPSHLC-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1O)[2H])Br)[2H] |
SMILES canónico |
C1=CC(=NC=C1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


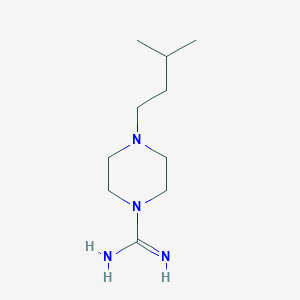
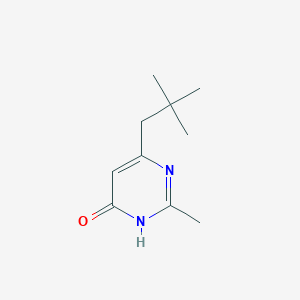

![Methyl 3-(2-Ethyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-2-en-8-yl)propanoate](/img/structure/B13428298.png)
![[(2R,3R,4S,5R)-4-acetyloxy-3-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13428307.png)

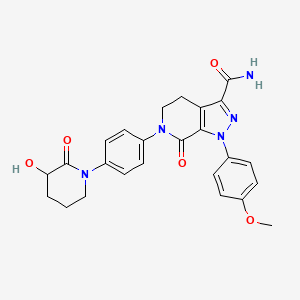
![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
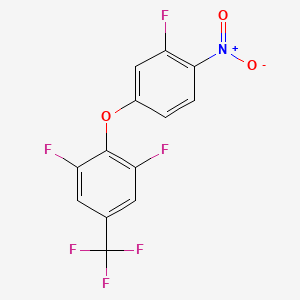
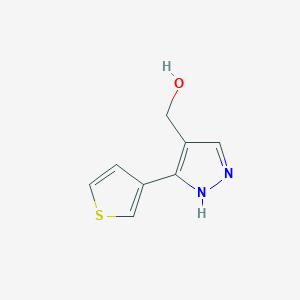
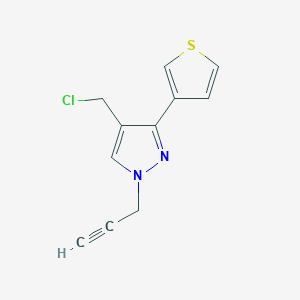
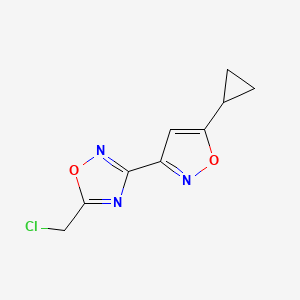
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
